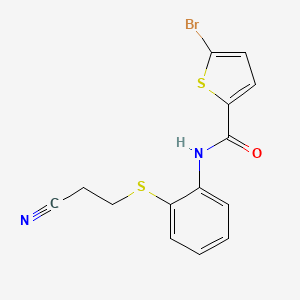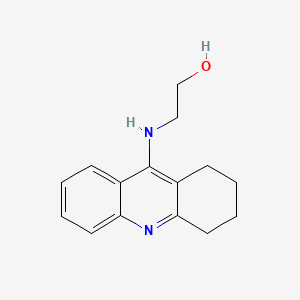
2-(1,2,3,4-四氢吖啶-9-氨基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.322 . It is a derivative of tetrahydroacridine .
Synthesis Analysis
The synthesis of tetrahydroacridine derivatives has been studied extensively . The starting material, acridine hydrazide, can be prepared through the interaction between cyclohexanone and anthranilic acid, then chlorination of the product, then condensation of the last compound with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .科学研究应用
Alzheimer’s Disease Treatment
Tacrine, a derivative of 1,2,3,4-tetrahydroacridin-9-ylaminoethanol, was the first medication to be clinically approved for the treatment of Alzheimer’s disease . This neurodegenerative condition is primarily brought on by insufficient cholinergic neurotransmitter production .
Multitarget Agents for Alzheimer’s Disease
A series of new hybrids were designed and synthesized by the hybridization of tacrine with pyrimidone compound using the cysteamine or cystamine group as the connector . These compounds exhibited moderate to good inhibitory activities against acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β) . This work explored the structure–activity relationships of novel tetrahydroacridin hybrids with sulfur-inserted linkers, providing a reference for the further research and development of new multitarget anti-AD drugs .
Antimalarial Activity
Different quantitative structure-activity relationship (QSAR) models have been developed using a series of 73 1,2,3,4-tetrahydroacridin-9 (10H)-one (THA) analogs with well-defined antimalarial activity . This provides detailed insight into the main structural fragments that impart antimalarial activity to these molecules .
Antimalarial Activities and Physical Properties
The QSAR rationales from multilateral approaches for the antimalarial activities (against W2 and TM90-C2B strains of Plasmodium falciparum) and physical properties (aqueous solubility, permeability and logD) of 1,2,3,4-tetrahydroacridin-9 (10H)-one (THA) derivatives have been reported .
Anti-bacterial Agents
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including bacterial and protozoal infections . Acriflavine, proflavine and their analogues share an acridine-3,6-diamine structural component as a fundamental structural feature . These drugs were among the first to be identified as potent anti-bacterial agents, and they are still used as effective disinfectants and anti-bacterials today .
Cancer Treatment
Acridine derivatives function in cancer treatment . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine . It is critical to investigate how acridine derivatives function in cancer treatment . Continued development of effective approaches for finding and optimising acridine derivatives for localizing at disease sites is required .
作用机制
Target of Action
The primary targets of 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol are acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β) . These enzymes play crucial roles in the progression of Alzheimer’s disease . AChE is involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning functions, while GSK-3 β is implicated in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer’s disease .
Mode of Action
2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol interacts with its targets by inhibiting their activities. It exhibits potent dual inhibition against AChE and GSK-3 β . Molecular docking and enzymatic kinetic studies revealed that this compound could occupy both the catalytic anionic site and the peripheral anionic site of AChE .
Biochemical Pathways
By inhibiting AChE, 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The inhibition of GSK-3 β can prevent the hyperphosphorylation of tau protein, thereby reducing the formation of neurofibrillary tangles .
Result of Action
The molecular and cellular effects of 2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol’s action include enhanced cholinergic transmission due to increased acetylcholine levels and reduced formation of neurofibrillary tangles due to decreased tau hyperphosphorylation . These effects could potentially alleviate the cognitive symptoms of Alzheimer’s disease .
属性
IUPAC Name |
2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-10-9-16-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1,3,5,7,18H,2,4,6,8-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBFRYOMWBQZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydroacridin-9-ylamino)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

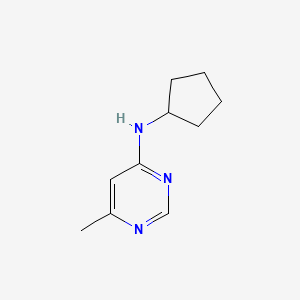
![3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511398.png)
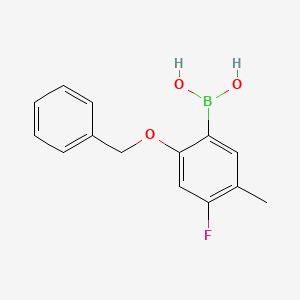
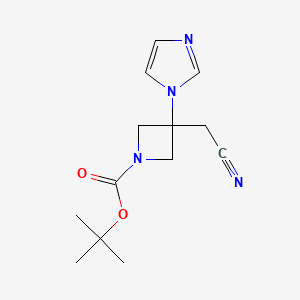
![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2511403.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2511405.png)
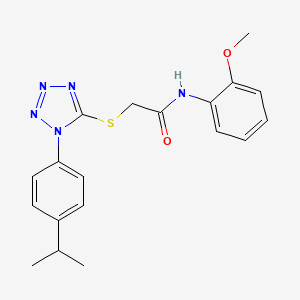
![2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2511412.png)
![8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2511413.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2511415.png)
